molecular formula C7H13FN2 B13005285 (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine

(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B13005285
M. Wt: 144.19 g/mol
InChI Key: GEJVEGQYNKOYPG-RQJHMYQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine, typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This may include scaling up the reaction conditions and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13FN2

Molecular Weight

144.19 g/mol

IUPAC Name

(7R,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7+/m1/s1

InChI Key

GEJVEGQYNKOYPG-RQJHMYQMSA-N

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)F

Canonical SMILES

C1CN2CC(CC2CN1)F

Origin of Product

United States

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